Methyl 2-(5-chloro-2-hydroxyphenyl)acetate Methyl 2-(5-chloro-2-hydroxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 441356-47-4
VCID: VC8116510
InChI: InChI=1S/C9H9ClO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3
SMILES: COC(=O)CC1=C(C=CC(=C1)Cl)O
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate

CAS No.: 441356-47-4

Cat. No.: VC8116510

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate - 441356-47-4

Specification

CAS No. 441356-47-4
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name methyl 2-(5-chloro-2-hydroxyphenyl)acetate
Standard InChI InChI=1S/C9H9ClO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3
Standard InChI Key MYVKSIPPDPQMHQ-UHFFFAOYSA-N
SMILES COC(=O)CC1=C(C=CC(=C1)Cl)O
Canonical SMILES COC(=O)CC1=C(C=CC(=C1)Cl)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate has the molecular formula C₉H₉ClO₃ and a molecular weight of 200.62 g/mol . Its IUPAC name is methyl (5-chloro-2-hydroxyphenyl)acetate, reflecting the ester linkage between the acetic acid moiety and the substituted phenolic ring.

Key Functional Groups:

  • Chloro group (-Cl) at the 5-position of the phenyl ring.

  • Hydroxyl group (-OH) at the 2-position.

  • Acetate ester (-OCOCH₃) bonded to the benzylic carbon.

Structural Data:

PropertyValueSource
CAS Number441356-47-4
Boiling Point261.9±15.0 °C (estimated)
Melting Point122–124°C (analogous compound)
Density1.2±0.1 g/cm³
SolubilitySparingly soluble in water; soluble in organic solvents (e.g., DMSO, ethanol)

The compound’s planar aromatic system and polar functional groups enable diverse reactivity, particularly in nucleophilic substitution and ester hydrolysis reactions .

Synthesis and Industrial Production

Synthetic Routes

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate is synthesized via a multi-step process starting from 5-chloro-2-hydroxybenzaldehyde or o-hydroxy phenylacetic acid:

Route 1: From 5-Chloro-2-Hydroxybenzaldehyde

  • Reduction: The aldehyde group is reduced to a primary alcohol using catalysts like NaBH₄ or LiAlH₄.

  • Esterification: The resultant alcohol is reacted with methanol under acidic conditions (e.g., H₂SO₄) to form the ester .

Route 2: Lactonization and Transesterification

  • Step 1: o-Hydroxy phenylacetic acid undergoes dehydration in toluene with a solid acid catalyst (e.g., tosic acid) to form benzofuranone .

  • Step 2: Benzofuranone reacts with methanol in a transesterification reaction, yielding the target compound .

Optimized Conditions:

  • Catalyst: Tosic acid (0.1–1% w/w of starting material) .

  • Solvent: Toluene or aromatic hydrocarbons .

  • Yield: Up to 97% after crystallization .

Industrial-Scale Production

Continuous flow reactors are employed to enhance reaction efficiency and minimize byproducts. Purification typically involves recrystallization or chromatography.

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Stable up to 200°C, with decomposition observed at higher temperatures.

  • Hydrolysis: Susceptible to base-catalyzed ester hydrolysis, yielding 2-(5-chloro-2-hydroxyphenyl)acetic acid .

  • Halogen Reactivity: The chloro group participates in Ullmann or Suzuki coupling reactions, enabling functionalization at the 5-position .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1654 cm⁻¹ (C=O stretch) and 1263 cm⁻¹ (phenolic C-O) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 2.29 (s, CH₃), 7.03–7.53 (aromatic protons) .

    • ¹³C NMR: δ 170.2 (C=O), 120.0–136.4 (aromatic carbons) .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor to bioactive molecules:

  • Antinociceptive Agents: Analogues like methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA) exhibit pain-relieving properties via TRPV1 receptor modulation .

  • Antimicrobial Scaffolds: Chlorophenyl derivatives demonstrate activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. auris) .

Coordination Chemistry

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate derivatives form stable complexes with transition metals (e.g., VO(IV), Cr(III)), which are studied for catalytic and antimicrobial applications .

Example: Schiff Base Ligands

  • Reaction with carbohydrazide yields tetradentate ligands for metal coordination .

  • Applications: Catalytic oxidation, electrochemical sensors .

Biological Activity and Mechanisms

Enzyme Inhibition

The hydroxyl and ester groups facilitate hydrogen bonding with enzyme active sites. For example:

  • Cyclooxygenase (COX) Inhibition: Analogues reduce inflammation by blocking prostaglandin synthesis .

  • Antioxidant Activity: Scavenges free radicals via phenolic -OH group .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
Methyl 3-chloro-4-hydroxyphenylacetateChloro at 3-positionLower antimicrobial potency
Methyl 2-(2-hydroxyphenyl)acetateNo chloro substituentWeak enzyme inhibition
MCBABenzoxazole coreStrong antinociception

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